molecular formula C17H13BrO B14623871 3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one CAS No. 54972-32-6

3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

Cat. No.: B14623871
CAS No.: 54972-32-6
M. Wt: 313.2 g/mol
InChI Key: WCUKVTWNKRLPSC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and an ethenyl group on the other, making it a unique derivative of chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-ethenylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amines, thiols, alkoxides.

Scientific Research Applications

3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
  • 3-(3-Fluorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
  • 3-(3-Methylphenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

Uniqueness

Compared to its analogs, 3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Additionally, the ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

54972-32-6

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H13BrO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h2-12H,1H2

InChI Key

WCUKVTWNKRLPSC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br

Origin of Product

United States

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